molecular formula C9H14N4 B3360532 1H-Pyrazole-4-carbonitrile, 5-amino-1-pentyl- CAS No. 89159-00-2

1H-Pyrazole-4-carbonitrile, 5-amino-1-pentyl-

Cat. No.: B3360532
CAS No.: 89159-00-2
M. Wt: 178.23 g/mol
InChI Key: GSWDIGMRMLMABI-UHFFFAOYSA-N
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Description

1H-Pyrazole-4-carbonitrile, 5-amino-1-pentyl- is a heterocyclic aromatic organic compound characterized by a pyrazole ring, a nitrile group, and an amino group. This compound is part of the pyrazole family, which is known for its diverse biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Pyrazole-4-carbonitrile, 5-amino-1-pentyl- can be synthesized through various methods, including:

  • Multicomponent reactions (MCRs): These reactions involve the cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. The reaction can be facilitated by using alumina–silica-supported MnO2 as a recyclable catalyst in water at room temperature.

  • Solvent-free conditions: Engineered polyvinyl alcohol (SPVA) can be used as a heterogeneous acid catalyst to synthesize pyrazole derivatives under solvent-free conditions.

  • Oxidative aromatization: Anomeric-based oxidative aromatization over [CSPy]ZnCl3 as a new catalyst can also be employed for the synthesis of this compound.

Industrial Production Methods: Industrial production of 1H-Pyrazole-4-carbonitrile, 5-amino-1-pentyl- typically involves scaling up the laboratory synthesis methods. The choice of catalyst and reaction conditions is optimized to ensure high yield and purity. Continuous flow reactors and automated synthesis systems are often used to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrazole-4-carbonitrile, 5-amino-1-pentyl- undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can convert the nitrile group to a primary amine.

  • Substitution: The amino group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used reducing agents.

  • Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed:

  • Oxidation: Formation of oxo derivatives.

  • Reduction: Formation of primary amines.

  • Substitution: Formation of substituted pyrazoles.

Scientific Research Applications

1H-Pyrazole-4-carbonitrile, 5-amino-1-pentyl- has various applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1H-Pyrazole-4-carbonitrile, 5-amino-1-pentyl- exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

1H-Pyrazole-4-carbonitrile, 5-amino-1-pentyl- is compared with other similar compounds, such as:

  • 3,5-Diamino-1H-pyrazole-4-carbonitrile: Contains two amino groups instead of one.

  • 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile: Has a phenyl group instead of a pentyl group.

  • 5-amino-1-trifluoromethyl-1H-pyrazole-4-carbonitrile: Contains a trifluoromethyl group instead of a pentyl group.

These compounds differ in their chemical structure and properties, highlighting the uniqueness of 1H-Pyrazole-4-carbonitrile, 5-amino-1-pentyl-.

Properties

IUPAC Name

5-amino-1-pentylpyrazole-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4/c1-2-3-4-5-13-9(11)8(6-10)7-12-13/h7H,2-5,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSWDIGMRMLMABI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=C(C=N1)C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80448360
Record name 1H-Pyrazole-4-carbonitrile, 5-amino-1-pentyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80448360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89159-00-2
Record name 1H-Pyrazole-4-carbonitrile, 5-amino-1-pentyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80448360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A warm solution of 6.02 g (49.3 mM) ethoxymethylenemalononitrile in 20 ml of ethanol was added via a cannula to a stirred solution of 6.04 g (59.1 mM)n- pentylhydrazine in 20 ml of ethanol at 50° C. The reaction mixture was then heated to reflux for 30 minutes, then cooled in a refrigerator for 18 hours. The off-white crystalline precipitate was filtered to yield 7.73 g (88%) of the title compound, mp=143°-144° C.; tlc, Rf =0.5, silica gel, methanol:chloroform (1:19).
Quantity
6.02 g
Type
reactant
Reaction Step One
Quantity
6.04 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
88%

Synthesis routes and methods II

Procedure details

3-Amino-4-pyrazolecarbonitrile 1 (Acros, 15 g, 0.138 mol), pentyliodide (Acros, 24.45 ml, 0.187 mol) and anhydrous potassium carbonate (Fisher, 25.88 g, 0.187 mol) were suspended in 100 mL anhydrous DMF and heated at 80° C. under nitrogen overnight. HPLC analysis (Method D) showed starting material still present. An additional 9 ml (69 mmol) of pethyliodide and 9.5 g (69 mmol) K2CO3 were added to the reaction and heating continued for 5 more hours. The reaction was permitted to cool and the DMF was removed on a rotary evaporator. Water was added (100 mL) and the organics were extracted with dichloromethane (3×100 mL). The combined dichloromethane fractions were washed with water (50 mL) and brine (50 mL) and were dried (magnesium sulfate). Concentration of the organics afforded orange solid which contained both pentyl isomers and residual DMF by NMR analysis (27.65 g, greater than theoretical yield). This was carried on crude. HPLC (1 peak, 63%) elutes at 9.5 minutes (Method D). 1H NMR (400 MHz, DMSO-d6) δ 7.87 (s, 1H), 7.60 (s, 1H), 6.15 (s, 1H), 5.33 (s, 2H), 3.80 (t, J=7, 2H), 1.68 (m, 2H), 1.25 (m, 4H) 0.75 (t, J=7, 3H).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
24.45 mL
Type
reactant
Reaction Step Two
Quantity
25.88 g
Type
reactant
Reaction Step Three
Name
Quantity
9.5 g
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1H-Pyrazole-4-carbonitrile, 5-amino-1-pentyl-

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